molecular formula C21H15F3N4O2 B2507575 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide CAS No. 862810-91-1

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2507575
CAS No.: 862810-91-1
M. Wt: 412.372
InChI Key: YSEPNPHDTGFFKU-UHFFFAOYSA-N
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Description

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H15F3N4O2 and its molecular weight is 412.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis of imidazo[1,2-a]pyrimidine derivatives and their evaluation for biological activities. These compounds have been synthesized through various chemical reactions and evaluated for their potential as antiulcer agents, antiviral agents, antibacterial agents, and for their cytoprotective properties.

  • For instance, the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents was explored. Despite the lack of significant antisecretory activity in the gastric fistula rat model, several compounds demonstrated good cytoprotective properties in both the ethanol and HCl models (Starrett et al., 1989).
  • Additionally, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed, prepared, and tested as antirhinovirus agents. The imidazo ring in this class of compounds was constructed starting from aminopyridine, leading exclusively to the desired E-isomer, showing the potential of these derivatives in antiviral applications (Hamdouchi et al., 1999).

Potential Antineoplastic Activity

Some derivatives of imidazo[1,2-a]pyrimidine have been synthesized and evaluated for their antineoplastic (anti-cancer) activity. These efforts are part of ongoing research to develop new antineoplastic agents by exploring the biological activity of synthesized derivatives against various cancer cell lines.

  • A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and subjected to the National Cancer Institute's in vitro disease human cell screening panel assay. Some compounds showed a variable degree of antineoplastic activity against the cell lines tested, demonstrating the potential of these compounds in cancer treatment (Abdel-Hafez, 2007).

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-18-8-7-13(17-12-28-10-4-9-25-20(28)27-17)11-16(18)26-19(29)14-5-2-3-6-15(14)21(22,23)24/h2-12H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEPNPHDTGFFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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